Introduction: Unveiling a Core Heterocycle for Advanced Applications
Introduction: Unveiling a Core Heterocycle for Advanced Applications
An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[b]selenophene
Benzo[b]selenophene, a selenium-containing aromatic heterocycle, stands as a cornerstone scaffold for innovation in medicinal chemistry and materials science. Structurally, it is the selenium analogue of biologically significant molecules like benzofuran, benzothiophene, and indole, and is considered a bioisostere of naphthalene.[1][2][3][4] This unique position, combining the characteristics of a fused aromatic system with the distinct electronic and chemical properties of selenium, has rendered its derivatives highly sought after for novel therapeutic agents and advanced optoelectronic materials.[1][2][5]
This guide offers a comprehensive exploration of the fundamental physical and chemical properties of the benzo[b]selenophene core. It is designed to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary to harness the full potential of this versatile molecule. We will delve into its intrinsic properties, reactivity, synthetic pathways, and key applications, providing a robust framework for its strategic utilization in research and development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is paramount before its inclusion in any synthetic or developmental workflow. Benzo[b]selenophene's physical characteristics and spectroscopic signatures define its behavior in various chemical environments.
Molecular Structure and Identifiers
Benzo[b]selenophene is a bicyclic aromatic compound with the chemical formula C₈H₆Se.[1][6] Its structure consists of a benzene ring fused to a selenophene ring.
The selenium atom, being larger and more polarizable than sulfur or oxygen, significantly influences the electronic structure and aromaticity of the ring system, which in turn dictates its reactivity and potential as a building block in larger conjugated systems.[8]
Physical Properties
The macroscopic properties of benzo[b]selenophene are summarized in the table below. These data are crucial for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 181.09 g/mol | [1][6][7] |
| Appearance | Colorless liquid or white to pinkish crystalline powder | [1][9] |
| Melting Point | < −18 °C or 45-50 °C | [1][9] |
| Boiling Point | 235 °C @ 760 mmHg; 100 °C @ 15 mmHg | [1][9] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [1] |
| Flash Point | 96 °C | [1] |
| Vapor Pressure | 0.1 mmHg @ 25 °C | [1] |
| Ionization Energy | 8.03 ± 0.05 eV | [10] |
| logP (Octanol/Water) | 1.897 (Calculated) | [10] |
Note: Discrepancies in the reported melting point may be due to variations in purity or crystalline form.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of benzo[b]selenophene and its derivatives.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum exhibits complex multiplets in the aromatic region (typically ~7.0-8.2 ppm), corresponding to the six protons on the bicyclic system.
-
¹³C NMR: The spectrum shows eight distinct signals for the aromatic carbons. The carbons adjacent to the selenium atom (C2 and C7a) are characteristically shifted. For example, in dibenzo[b,d]selenophene, characteristic peaks appear at δ = 139.4, 138.4, 126.9, 126.2, 124.9, and 122.9 ppm.[11]
-
⁷⁷Se NMR: This technique is highly valuable for directly probing the selenium environment, although it is less common. The chemical shifts are sensitive to the oxidation state and substitution pattern at the selenium atom.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion (M⁺) peak at m/z 181, corresponding to the molecular weight. The isotopic pattern is characteristic of a molecule containing one selenium atom.[7][12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations of the aromatic ring (~3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (~1400-1600 cm⁻¹).
Part 2: Chemical Reactivity and Mechanistic Insights
The chemical behavior of benzo[b]selenophene is analogous to that of other electron-rich aromatic heterocycles, such as benzothiophene, but with nuances imparted by the selenium heteroatom.[1] Its reactivity is the foundation for its utility as a synthetic intermediate.
Electrophilic Aromatic Substitution
Benzo[b]selenophene readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The selenium atom directs incoming electrophiles primarily to the C2 and C3 positions of the selenophene ring. The precise regioselectivity can be controlled by the choice of reagents and reaction conditions. This reactivity is fundamental to the synthesis of functionalized derivatives. For instance, electrophilic cyclization of ortho-alkynyl selenoarenes is a powerful method for constructing the 2,3-disubstituted benzo[b]selenophene core.[13][14]
Metallation and Nucleophilic Functionalization
The protons on the selenophene ring, particularly at the C2 position, are sufficiently acidic to be removed by strong bases like organolithium reagents (e.g., n-butyllithium). This metallation process generates a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), providing a versatile route to C2-substituted derivatives.[15][16] This strategy is a cornerstone of benzo[b]selenophene functionalization.
Caption: Metallation-functionalization workflow.
Part 3: Synthesis and Derivatization Protocols
The construction of the benzo[b]selenophene scaffold can be achieved through several reliable synthetic strategies, enabling access to the core and its substituted analogues.
Key Synthetic Methodologies
-
Intramolecular Electrophilic Cyclization: This is one of the most robust and widely used methods. It involves the cyclization of an ortho-alkynyl aryl selenide precursor, often promoted by electrophiles like I₂, Br₂, or PhSeBr, to yield 2,3-disubstituted benzo[b]selenophenes under mild conditions.[5][13][14]
-
From Phenylacetylenes: Phenylacetylene can be dimetallated and subsequently treated with elemental selenium to afford the benzo[b]selenophene ring system in good yields.[15]
-
Multi-Component Reactions: Modern methods include metal-free, three-component reactions involving substituted indoles, acetophenones, and selenium powder to efficiently construct the core.[17]
-
Classical Methods: Older, yet still relevant, methods include the reaction of selenium dioxide with dibromobenzene or the reaction of 2,3-dihydrobenzo[b]thiophene with selenium dichloride.[1]
Experimental Protocol: Synthesis of 2-n-Octyl-3-iodobenzo[b]selenophene via Iodocyclization
This protocol is adapted from the well-established electrophilic cyclization methodology and serves as a self-validating system for synthesizing a functionalized benzo[b]selenophene.
Objective: To synthesize a 2,3-disubstituted benzo[b]selenophene for further functionalization (e.g., via palladium-catalyzed cross-coupling at the iodine position).
Materials:
-
1-(1-Decynyl)-2-(methylseleno)benzene (precursor, 1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor, 1-(1-decynyl)-2-(methylseleno)benzene (0.25 mmol), in 3 mL of anhydrous CH₂Cl₂.
-
Addition of Electrophile: In a separate flask, dissolve iodine (0.275 mmol, 1.1 equiv) in 2 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the precursor solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine. The color of the solution will change from dark brown to pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2-n-octyl-3-iodobenzo[b]selenophene.[13][18]
Part 4: Applications in Drug Discovery and Materials Science
The unique properties of the benzo[b]selenophene scaffold have positioned it as a privileged structure in two high-impact areas of research.
Caption: Key application areas of Benzo[b]selenophene.
A Promising Scaffold in Medicinal Chemistry
Numerous studies have highlighted the potential of benzo[b]selenophene as a scaffold for biologically active compounds.[2][3][4] Its structural similarity to other pharmacologically relevant heterocycles allows it to act as a bioisostere, where the selenium atom can modulate activity, selectivity, and pharmacokinetic properties. Derivatives have shown significant promise in medicinal chemistry, with reported activities including antioxidant and antitumor effects.[2][4] The broader field of selenium-containing heterocycles is viewed as a promising avenue for drug discovery, inspired by the clinical potential of compounds like ebselen.[19][20]
An Electron-Rich Unit for Materials Science
In materials science, benzo[b]selenophene is utilized as an electron-rich building block for organic semiconductors.[1] The incorporation of selenium, with its larger atomic radius compared to sulfur, enhances intermolecular interactions (Se-Se contacts) and lowers the LUMO energy level, which can lead to a narrower optical band gap.[8] These properties are highly desirable for applications in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs) [5]
-
Organic Photovoltaics (Solar Cells)
Derivatives have been successfully integrated into hole-transporting layers and other components of electronic devices, demonstrating their utility in creating next-generation organic electronics.[21]
Part 5: Safety and Handling
As with all organoselenium compounds, proper handling of benzo[b]selenophene is critical due to its potential toxicity.
GHS Hazard Statements:
-
Toxicity: Toxic if swallowed (H301) and toxic if inhaled (H331).[6]
-
Organ Damage: May cause damage to organs, specifically the liver and kidneys, through prolonged or repeated exposure (H373).[1][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[1][6]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Benzo[b]selenophene is far more than a chemical curiosity; it is a highly versatile and powerful molecular scaffold. Its well-defined physicochemical properties, predictable reactivity, and accessible synthetic routes make it an invaluable tool for chemists. The demonstrated success of its derivatives in both medicinal chemistry and materials science underscores its importance. As research continues to push the boundaries of drug design and organic electronics, the unique contributions of the selenium atom within this robust aromatic framework ensure that benzo[b]selenophene will remain a focal point of innovation for years to come.
References
-
Benzo(b)sélénophène - Wikipédia. [Link]
-
Li, J., Chen, J., Liu, J., Zhou, X., Li, Y., Wang, W., & Sheng, W. (2025). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Drug Development Research, 86(5). [Link]
-
Biologically Active Selenophenes and Benzo[b]selenophenes. (2018). ResearchGate. [Link]
-
Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. (n.d.). ResearchGate. [Link]
-
Biologically Active Selenophenes and Benzo[b]selenophenes. (2017). Ingenta Connect. [Link]
-
Biologically Active Selenophenes and Benzo[b]selenophenes. (2017). Bentham Science. [Link]
-
Benzo(b)selenophene. (n.d.). PubChem. [Link]
-
Recent Advances in the Synthesis of Selenophenes and Their Derivatives. (n.d.). PubMed Central. [Link]
-
Chemical Properties of Benzo[b]selenophene (CAS 272-30-0). (n.d.). Cheméo. [Link]
-
A Novel Synthesis of Benzo[b]selenophenes via Regioselective Intramolecular Transformation of 4-(3-Nitroaryl)-1,2,3-selenadiazoles. (2013). ACS Publications. [Link]
-
Luz, E. Q., et al. (2022). Crystal structures of 3-halo-2-organochalcogenyl- benzo[b]chalcogenophenes. IUCr Journals. [Link]
-
One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes. (2009). ACS Publications. [Link]
-
A Three-Component Strategy for Benzoselenophene Synthesis under Metal-Free Conditions Using Selenium Powder. (2019). ACS Publications. [Link]
-
Benzo[b]selenophen-2(3H)-one: synthesis and properties. (n.d.). RSC Publishing. [Link]
-
Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes for Hole-Transporting Layers. (2020). ACS Publications. [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization. (n.d.). PubMed Central. [Link]
-
Dimetallation of phenylacetylene. Synthesis of ortho‐substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. (n.d.). ResearchGate. [Link]
-
Chemical structures of benzo[b]selenophenes used in this study. (n.d.). ResearchGate. [Link]
-
Synthesis of benzo[b]chalcogenophenes fused to selenophenes via intramolecular electrophilic cyclization of 1,3-diynes. (n.d.). RSC Publishing. [Link]
-
Yue, D., & Larock, R. C. (2006). Synthesis of 2,3-disubstituted benzo[b]selenophenes via electrophilic cyclization. The Journal of Organic Chemistry, 71(6), 2307–2312. [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization. (n.d.). SciSpace. [Link]
-
Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes for Hole-Transporting Layers. (2020). ResearchGate. [Link]
-
Synthesis of benzo[b]selenophene analogues via alkyl ortho‐ methylphenyl selenides. (n.d.). ResearchGate. [Link]
-
Benzo[b]selenophene. (n.d.). NIST WebBook. [Link]
-
Recent Advances in Selenophene-Based Materials for Organic Solar Cells. (n.d.). MDPI. [Link]
-
Benzo[b]selenophene-3-carboxaldehyde, 2-(methylseleno)-. (n.d.). PubChem. [Link]
-
Metalation of Dibenzoselenophene. (n.d.). ACS Publications. [Link]
-
Site-Selective Electrochemical Intramolecular C(sp2)–H Selenylation for Dibenzoselenophene Synthesis. (n.d.). PubMed Central. [Link]
-
Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (n.d.). ResearchGate. [Link]
-
benzothiophene, 95-15-8. (n.d.). The Good Scents Company. [Link]
-
Benzo[b]selenophene. (n.d.). NIST Chemistry WebBook. [Link]
Sources
- 1. Benzo(b)sélénophène — Wikipédia [fr.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Selenophenes and Benzo[b]selenophenes: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo(b)selenophene | C8H6Se | CID 136082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo[b]selenophene [webbook.nist.gov]
- 8. Recent Advances in Selenophene-Based Materials for Organic Solar Cells [mdpi.com]
- 9. BENZO[B]SELENOPHENE CAS#: 272-30-0 [amp.chemicalbook.com]
- 10. Benzo[b]selenophene (CAS 272-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Site-Selective Electrochemical Intramolecular C(sp2)–H Selenylation for Dibenzoselenophene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzo[b]selenophene [webbook.nist.gov]
- 13. Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,3-disubstituted benzo[b]selenophenes via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
